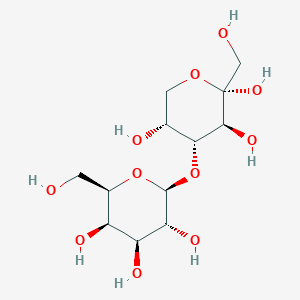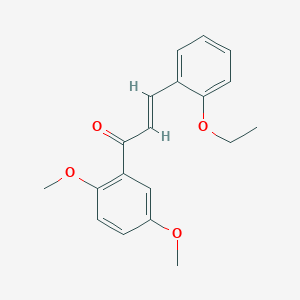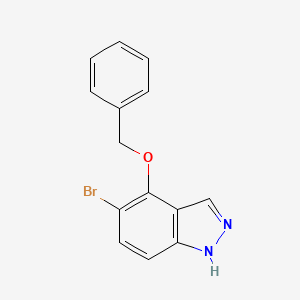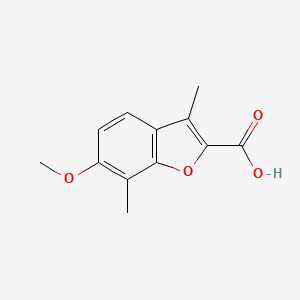
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 . It has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is defined by its molecular formula, C17H26N2O3 . The compound has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .Physical And Chemical Properties Analysis
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has a molecular weight of 306.41 .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate” has the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 .
Supplier Information
This compound is supplied by companies like Combi-Blocks, Inc and Sigma-Aldrich . It’s important to note that pricing and availability may vary .
Use in PROTAC Development
A similar compound, “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Although not the exact compound, this suggests potential use of “Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate” in similar applications.
Wirkmechanismus
Target of Action
This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted .
Mode of Action
It’s worth noting that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s molecular weight (30641 Da) suggests that it may have favorable absorption and distribution properties .
Result of Action
The compound’s structure suggests that it may have potential as a linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored under refrigerated conditions , suggesting that it may be sensitive to temperature.
Eigenschaften
IUPAC Name |
tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGNOJOGOONAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)











